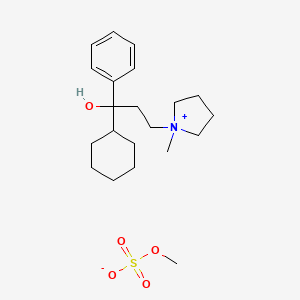

Tricyclamol methosulfate

Description

Structure

3D Structure of Parent

Propriétés

Numéro CAS |

6138-33-6 |

|---|---|

Formule moléculaire |

C21H35NO5S |

Poids moléculaire |

413.6 g/mol |

Nom IUPAC |

1-cyclohexyl-3-(1-methylpyrrolidin-1-ium-1-yl)-1-phenylpropan-1-ol;methyl sulfate |

InChI |

InChI=1S/C20H32NO.CH4O4S/c1-21(15-8-9-16-21)17-14-20(22,18-10-4-2-5-11-18)19-12-6-3-7-13-19;1-5-6(2,3)4/h2,4-5,10-11,19,22H,3,6-9,12-17H2,1H3;1H3,(H,2,3,4)/q+1;/p-1 |

Clé InChI |

SOWZZZARRXSFKR-UHFFFAOYSA-M |

SMILES canonique |

C[N+]1(CCCC1)CCC(C2CCCCC2)(C3=CC=CC=C3)O.COS(=O)(=O)[O-] |

Origine du produit |

United States |

Synthetic Methodologies and Chemical Modifications of Tricyclamol Methosulfate

Precursor Synthesis and Derivatization Routes for Tricyclamol Methosulfate

The synthesis of tricyclamol methosulfate originates from the construction of its core tertiary alcohol structure, 1-cyclohexyl-1-phenyl-3-(pyrrolidin-1-yl)propan-1-ol. A common and logical approach to this backbone involves a Grignard reaction, a powerful tool for forming carbon-carbon bonds. This method would typically utilize a ketone precursor and a phenylmagnesium halide.

A plausible synthetic pathway commences with the Mannich reaction of acetophenone, formaldehyde, and pyrrolidine (B122466) to yield a Mannich base, 3-pyrrolidin-1-yl-propiophenone. This intermediate ketone then serves as the electrophile for the crucial Grignard addition. The reaction of 3-pyrrolidin-1-yl-propiophenone with cyclohexylmagnesium bromide would lead to the formation of the desired tertiary alcohol, procyclidine (B1679153) (1-cyclohexyl-1-phenyl-3-(pyrrolidin-1-yl)propan-1-ol), the immediate precursor to tricyclamol. nih.gov

The final step in the synthesis of the active compound involves the quaternization of the tertiary amine of the pyrrolidine ring. This is typically achieved by reacting the procyclidine base with a methylating agent, such as methyl sulfate (B86663), to introduce a methyl group onto the nitrogen atom, thereby forming the quaternary ammonium (B1175870) salt, tricyclamol methosulfate. The methosulfate anion serves as the counter-ion to the positively charged nitrogen.

Alternative derivatization routes for the synthesis of the precursor can be envisaged. For instance, the order of introduction of the key functional groups could be altered. One could start with the synthesis of 1-cyclohexyl-1-phenylpropan-1,3-diol, followed by selective functionalization of the terminal hydroxyl group to an amine, and subsequent N-alkylation to form the pyrrolidine ring. However, the Mannich reaction followed by Grignard addition represents a more convergent and likely more efficient strategy.

Stereoselective Synthesis Approaches for Tricyclamol Methosulfate Isomers

Tricyclamol methosulfate possesses two stereocenters: one at the tertiary alcohol carbon and another at the chiral carbon of the pyrrolidine ring upon quaternization. The specific stereoisomer with the desired pharmacological activity is the (R)-isomer at the carbinol center. Therefore, controlling the stereochemistry during synthesis is of paramount importance.

The standard Grignard reaction on 3-pyrrolidin-1-yl-propiophenone, as described above, would result in a racemic mixture of the (R)- and (S)-enantiomers of procyclidine. To obtain the desired (R)-isomer, a stereoselective synthesis or a resolution of the racemic mixture is necessary.

Several strategies can be employed for the enantioselective synthesis of chiral tertiary alcohols like the procyclidine precursor:

Chiral Catalysts: The use of chiral catalysts in the Grignard reaction or other nucleophilic additions to the ketone precursor can induce enantioselectivity. Chiral ligands complexed with the organometallic reagent can create a chiral environment that favors the formation of one enantiomer over the other.

Enzymatic Reactions: Biocatalysis offers a powerful tool for stereoselective synthesis. Specific enzymes, such as lipases or alcohol dehydrogenases, can be used to either resolve a racemic mixture of the alcohol or to asymmetrically reduce the ketone precursor to the desired chiral alcohol. researchgate.net For instance, kinetic resolution using a lipase (B570770) could selectively acylate one enantiomer, allowing for the separation of the unreacted, desired enantiomer.

Chiral Auxiliaries: Attaching a chiral auxiliary to the precursor molecule can direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary can be removed.

Chiral Pool Synthesis: Utilizing a starting material that is already chiral, such as a natural amino acid, can be a strategy to introduce stereochemistry into the final molecule. A patent describes a general method for synthesizing chiral quaternary ammonium salts from natural amino acids, which involves reduction and stepwise methylation, suggesting a potential pathway for the stereospecific synthesis of the tricyclamol precursor. google.com

Once the enantiomerically pure (R)-procyclidine is obtained, the subsequent quaternization with methyl sulfate proceeds without affecting the established stereocenter.

Novel Chemical Modifications and Analog Design Strategies Based on the Tricyclamol Methosulfate Scaffold

The tricyclamol methosulfate scaffold provides a versatile platform for the design of novel analogs with potentially improved pharmacological profiles. Chemical modifications can be targeted at various positions within the molecule to probe the structure-activity relationship (SAR).

Key Areas for Modification:

Cyclohexyl Ring: The cyclohexyl group can be replaced with other cyclic or acyclic aliphatic or aromatic moieties to investigate the impact of lipophilicity and steric bulk on activity.

Phenyl Group: Substitution on the phenyl ring with electron-donating or electron-withdrawing groups can modulate the electronic properties of the molecule and its interaction with the target receptor.

Pyrrolidine Ring: The size of the heterocyclic amine can be varied (e.g., piperidine, azepane) to assess the influence of the ring size on binding affinity. The substituents on the nitrogen atom of the quaternary ammonium group can also be altered from a methyl group to other alkyl or functionalized groups.

Propyl Linker: The length of the propyl chain connecting the tertiary alcohol and the pyrrolidine ring can be extended or shortened to optimize the spatial relationship between these two key pharmacophoric features.

The synthesis and evaluation of such analogs can provide valuable insights into the binding site of the receptor and guide the development of more potent and selective compounds. Structure-activity relationship studies of analogs of the antimicrobial peptide tridecaptin A1, for example, have shown that modifications to a lipid tail can lead to simpler analogs with potent activity, a strategy that could be conceptually applied to the tricyclamol scaffold. nih.gov

Process Optimization and Scale-Up Considerations in Tricyclamol Methosulfate Synthesis

The transition from a laboratory-scale synthesis to an industrial-scale production of tricyclamol methosulfate requires careful consideration of several factors to ensure efficiency, safety, and cost-effectiveness.

Key Optimization and Scale-Up Parameters:

| Parameter | Consideration |

| Raw Material Sourcing | Availability, cost, and quality of starting materials such as acetophenone, pyrrolidine, and cyclohexylmagnesium bromide. |

| Reaction Conditions | Optimization of temperature, pressure, reaction time, and solvent for each synthetic step to maximize yield and minimize by-product formation. For the Grignard reaction, careful control of moisture is critical. |

| Catalyst Selection and Loading | For stereoselective steps, the choice of catalyst and its loading will significantly impact both the enantiomeric excess and the overall cost of the process. |

| Work-up and Purification | Development of efficient and scalable extraction, crystallization, and filtration procedures to isolate and purify the intermediates and the final product. |

| Quaternization Step | The quaternization reaction to form the final ammonium salt needs to be optimized for completeness of reaction and ease of isolation of the product. The choice of the methylating agent and solvent is crucial. |

| Process Safety | A thorough hazard assessment of all chemicals and reactions involved, particularly the handling of pyrophoric Grignard reagents and reactive intermediates. |

| Waste Management | Development of environmentally benign procedures for waste treatment and disposal. |

The synthesis of quaternary ammonium salts, in general, has been the subject of process development studies, including the use of continuous manufacturing technologies. ulisboa.pt Continuous flow processes can offer advantages in terms of better heat and mass transfer, improved safety, and more consistent product quality, which could be beneficial for the large-scale production of tricyclamol methosulfate.

Pharmacological Mechanisms and Cellular Interactions of Tricyclamol Methosulfate in Preclinical Models

Investigation of Cholinergic Receptor Subtype Affinity and Selectivity in In Vitro Systems

The primary mechanism of anticholinergic drugs involves competitive antagonism at muscarinic acetylcholine (B1216132) receptors (mAChRs). There are five known subtypes of muscarinic receptors (M1, M2, M3, M4, and M5), which are distributed differently throughout the body and are coupled to various signaling pathways. nih.govmdpi.com An in-depth understanding of a compound's affinity and selectivity for these subtypes is crucial for predicting its therapeutic effects and potential side effects.

This investigation typically involves in vitro radioligand binding assays. nih.govnih.gov In these experiments, cell membranes expressing specific human or animal muscarinic receptor subtypes are incubated with a radiolabeled ligand of known affinity. The ability of an unlabeled compound, such as tricyclamol methosulfate, to displace the radioligand is measured. This allows for the determination of the inhibitor constant (Ki), which indicates the affinity of the compound for each receptor subtype. pa2online.orgpsu.edu A lower Ki value signifies a higher binding affinity. By comparing the Ki values across the five receptor subtypes, the selectivity profile of the compound can be established.

Despite a thorough search, specific Ki or pA2 values for tricyclamol methosulfate at each of the M1-M5 receptor subtypes are not available in the public domain. Therefore, a data table comparing its affinity and selectivity cannot be constructed.

Modulation of Neurotransmitter Pathways by Tricyclamol Methosulfate: An In Vitro Receptor Binding Perspective

These binding assays are conducted similarly to those for muscarinic receptors, using specific radioligands for each target to determine the Ki or IC50 values of the test compound. nih.gov This provides a broad perspective on the drug's potential to modulate various neurotransmitter pathways. For instance, interaction with histaminergic receptors could suggest potential sedative effects, while interaction with dopamine (B1211576) receptors might indicate effects on motor control or mood. plos.org

No such broad receptor binding profile for tricyclamol methosulfate has been published, meaning its potential interactions with other neurotransmitter pathways remain uncharacterized in the available literature.

Cellular Signaling Cascades Influenced by Tricyclamol Methosulfate in Isolated Cell Lines

Muscarinic receptors are G-protein coupled receptors (GPCRs) that trigger distinct intracellular signaling cascades upon activation. nih.gov The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, which activate the phospholipase C (PLC) pathway. nih.govnih.gov PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). youtube.comyoutube.comnih.gov IP3 mobilizes intracellular calcium, while DAG activates protein kinase C (PKC). youtube.com Conversely, M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. nih.govnih.govnih.gov

As an antagonist, tricyclamol methosulfate would be expected to block these signaling events when they are initiated by a muscarinic agonist (like acetylcholine or carbachol). Studies in isolated cell lines expressing specific muscarinic receptor subtypes would measure the compound's ability to inhibit agonist-induced changes in second messengers like calcium, IP3, or cAMP. nih.govnih.gov Such functional assays are critical for confirming the antagonistic activity of the compound and understanding its impact at a cellular level.

However, specific studies detailing the effects of tricyclamol methosulfate on these second messenger systems in isolated cell lines are absent from the scientific literature. Therefore, no data on its potency in modulating these cellular signaling cascades can be presented.

In Vivo Pharmacodynamic Studies of Tricyclamol Methosulfate in Animal Models: Functional Anticholinergic Efficacy

In vivo pharmacodynamic studies in animal models are essential to confirm that the in vitro antagonistic activity translates into a functional physiological effect. researchgate.net For an anticholinergic agent intended for gastrointestinal applications, key animal models would assess its impact on GI motility and secretions. pharmacologydiscoveryservices.com

Commonly used models include:

Gastrointestinal Transit Models: In rats or mice, a non-absorbable marker (like charcoal or carmine (B74029) red) is administered, and the distance it travels through the intestines over a set period is measured. An anticholinergic agent is expected to decrease the transit distance in a dose-dependent manner. nih.gov

Gastric Emptying Models: The rate at which a test meal empties from the stomach is measured. Anticholinergics typically delay gastric emptying.

Antisialogogue (Salivary Secretion) Models: Salivation can be induced in animals (e.g., rabbits or rats) by a muscarinic agonist like pilocarpine. The ability of an antagonist to inhibit this induced salivation is a classic measure of anticholinergic activity.

While general studies on anticholinergics demonstrate these effects, specific pharmacodynamic data (e.g., ED50 values, dose-response curves) from such in vivo studies for tricyclamol methosulfate are not documented in the available literature.

Exploration of Off-Target Pharmacological Activities of Tricyclamol Methosulfate in Preclinical Biological Systems

Off-target activities refer to a drug's interactions with molecular targets other than its intended primary target. These interactions can lead to unexpected side effects or, in some cases, new therapeutic opportunities. Preclinical screening for off-target effects is a crucial part of drug development. nih.gov This typically involves broad screening panels, such as the receptor binding panels mentioned in section 3.2, as well as functional assays on various cell types and organ systems.

For an anticholinergic, particular attention might be paid to off-target effects on cardiac ion channels (like the hERG channel, which is associated with cardiac arrhythmias), the central nervous system, and other autonomic functions.

No published studies were found that specifically investigate the off-target pharmacological profile of tricyclamol methosulfate.

Pharmacokinetic and Absorption, Distribution, Metabolism, and Excretion Adme Research Methodologies for Tricyclamol Methosulfate

In Vitro Metabolism Profiling of Tricyclamol Methosulfate Using Hepatic Microsomes and Cell Cultures

To understand the metabolic fate of Tricyclamol Methosulfate, initial studies would involve in vitro systems that mimic the metabolic environment of the liver.

Hepatic Microsomes: Liver microsomes are vesicles of the endoplasmic reticulum and contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. Incubating Tricyclamol Methosulfate with hepatic microsomes from humans and various preclinical species would help identify the primary metabolic pathways. The rate of disappearance of the parent compound and the formation of metabolites would be monitored over time.

Cell Cultures: Primary hepatocytes, which contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors, provide a more complete picture of metabolism. Cultured hepatocytes from different species would be incubated with Tricyclamol Methosulfate to study its metabolic stability and to generate a more comprehensive metabolite profile. Cell lines such as HepG2 could also be used as a preliminary screening tool.

Assessment of Transporter-Mediated Uptake and Efflux of Tricyclamol Methosulfate in Preclinical Cellular Models

The movement of drugs across cell membranes is often facilitated by transporter proteins. To assess whether Tricyclamol Methosulfate is a substrate for uptake or efflux transporters, a variety of preclinical cellular models would be utilized.

Cell Lines Expressing Specific Transporters: Cell lines genetically engineered to overexpress a single transporter (e.g., OATP1B1, BCRP, P-gp) are commonly used. By comparing the uptake or efflux of Tricyclamol Methosulfate in these cells versus control cells, researchers can identify specific transporters that interact with the compound.

Caco-2 Cells: The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a well-established model for predicting intestinal drug absorption. By growing these cells on a semi-permeable membrane, a polarized monolayer is formed that mimics the intestinal barrier. The transport of Tricyclamol Methosulfate across this monolayer in both directions (apical to basolateral and basolateral to apical) would indicate its potential for intestinal absorption and whether it is subject to efflux.

Ex Vivo Tissue Distribution Studies of Tricyclamol Methosulfate in Animal Specimens

Understanding where a drug distributes in the body is crucial for assessing its potential efficacy and toxicity. Ex vivo tissue distribution studies are typically conducted in preclinical species.

Following administration of Tricyclamol Methosulfate to animals (e.g., rats, mice), various tissues and organs (such as the liver, kidneys, lungs, heart, and brain) would be collected at different time points. The concentration of the parent drug and its major metabolites in these tissues would be quantified using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). This data helps to determine the extent of tissue penetration and identify any potential sites of accumulation.

Methodologies for Investigating Metabolic Pathways and Metabolite Identification of Tricyclamol Methosulfate

Identifying the chemical structure of metabolites is a key component of ADME studies.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) coupled with liquid chromatography is the primary tool for metabolite identification. By comparing the mass spectra of the metabolites with that of the parent compound, potential metabolic transformations (e.g., hydroxylation, demethylation, glucuronidation) can be proposed.

NMR Spectroscopy: For definitive structural elucidation of major metabolites, nuclear magnetic resonance (NMR) spectroscopy may be employed. This requires isolating a sufficient quantity of the metabolite.

Radiolabeling: Studies using a radiolabeled version of Tricyclamol Methosulfate (e.g., with ¹⁴C or ³H) can be conducted to perform a mass balance study, which accounts for all the administered dose and ensures that no major metabolites are missed.

Species-Specific Pharmacokinetic Comparisons of Tricyclamol Methosulfate in Diverse Preclinical Species

Pharmacokinetic parameters can vary significantly between species. Therefore, it is important to study the pharmacokinetics of Tricyclamol Methosulfate in multiple preclinical species (e.g., mouse, rat, dog, monkey) to select the most appropriate species for toxicology studies and to aid in the prediction of human pharmacokinetics.

Following intravenous and oral administration of the compound, blood samples would be collected at various time points and the concentration of Tricyclamol Methosulfate would be measured. This data would be used to calculate key pharmacokinetic parameters such as:

Clearance (CL): The rate at which the drug is removed from the body.

Volume of Distribution (Vd): The apparent space in the body available to contain the drug.

Half-life (t½): The time it takes for the drug concentration to decrease by half.

Bioavailability (F%): The fraction of the oral dose that reaches systemic circulation.

Comparing these parameters across species helps to understand inter-species differences in drug metabolism and disposition.

Advanced Analytical Techniques for Tricyclamol Methosulfate Characterization and Quantification in Research Matrices

Chromatographic Method Development and Validation for Tricyclamol Methosulfate in Complex Biological Matrices

Chromatographic techniques are paramount for separating Tricyclamol methosulfate from endogenous components in biological matrices like plasma, urine, or tissue homogenates. Method development focuses on achieving high resolution, sensitivity, and robustness, followed by rigorous validation to ensure data reliability.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile, polar compounds like Tricyclamol methosulfate. Given its quaternary ammonium (B1175870) structure, which is permanently charged, reversed-phase chromatography often requires specialized conditions for good retention and peak shape.

Method Development Insights:

Stationary Phases: A C18 column is commonly the first choice, but its effectiveness can be limited without mobile phase modifiers.

Mobile Phase Strategies: To analyze cationic compounds like Tricyclamol, ion-pairing chromatography is a frequent approach. An anionic ion-pairing agent, such as heptafluorobutyric acid (HFBA), is added to the mobile phase to form a neutral complex with the tricyclamol cation, which can then be retained on a reversed-phase column. nih.govresearchgate.net Alternatively, hydrophilic interaction liquid chromatography (HILIC) provides an effective separation mechanism for highly polar and ionic compounds.

Chiral Separation: Tricyclamol possesses a stereogenic center, making the separation of its enantiomers crucial. Chiral HPLC, utilizing chiral stationary phases (CSPs), is the definitive method for this purpose. csfarmacie.cz The choice of CSP and mobile phase composition is critical for achieving enantiomeric resolution, which is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase. sigmaaldrich.comchromatographyonline.com

Detection:

UV-Vis Detection: The presence of a phenyl group in the Tricyclamol structure allows for straightforward detection using a UV-Vis detector, typically around 254 nm.

Evaporative Light Scattering Detection (ELSD): For instances where the chromophore provides insufficient sensitivity or when analyzing alongside metabolites that lack a chromophore, ELSD offers a universal detection alternative based on mass.

A representative table of HPLC conditions for the analysis of a quaternary ammonium compound is shown below.

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water with 15 mM Heptafluorobutyric Acid (HFBA) nih.gov |

| Gradient | Linear gradient from 5% to 90% Acetonitrile over 18 minutes nih.gov |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

For high-throughput analysis and enhanced sensitivity and selectivity, Ultra-High Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is the gold standard. youtube.com The use of sub-2 µm particle columns in UHPLC allows for faster analysis times and greater separation efficiency compared to traditional HPLC.

Method Development and Validation: The development of a UHPLC-MS/MS method for Tricyclamol methosulfate would involve optimizing chromatographic separation and mass spectrometric detection. nih.gov Tricyclamol, as a quaternary amine, ionizes exceptionally well using Electrospray Ionization (ESI) in positive mode. Tandem MS (MS/MS) provides exquisite selectivity by monitoring a specific fragmentation transition from a precursor ion (the molecular ion of the tricyclamol cation) to a product ion.

Method validation would be performed according to established guidelines, assessing parameters such as:

Specificity and Selectivity: Ensuring no interference from matrix components. youtube.com

Linearity and Range: Establishing a concentration range over which the response is proportional to the concentration.

Accuracy and Precision: Determining the closeness of measured values to the true value and the degree of scatter between measurements. nih.gov

Recovery: Assessing the efficiency of the sample extraction process. youtube.com

Matrix Effect: Evaluating the ion suppression or enhancement caused by co-eluting matrix components. nih.gov

The following table summarizes typical validation parameters for an LC-MS/MS bioanalytical method.

| Validation Parameter | Acceptance Criteria | Example Finding |

| Linearity (R²) | > 0.99 | 0.998 |

| Lower Limit of Quantitation (LLOQ) | Signal-to-Noise Ratio ≥ 10 | 0.5 ng/mL |

| Intra-day Precision (%RSD) | < 15% (< 20% at LLOQ) nih.gov | 4.5% - 8.2% |

| Inter-day Precision (%RSD) | < 15% (< 20% at LLOQ) nih.gov | 5.1% - 9.8% |

| Accuracy (% Bias) | Within ±15% of nominal (±20% at LLOQ) | -6.7% to +5.4% |

| Recovery (%) | Consistent, precise, and reproducible youtube.com | 85% - 105% |

Gas chromatography (GC) is typically reserved for volatile and thermally stable compounds. weber.hu Tricyclamol methosulfate, being an ionic salt, is non-volatile and cannot be analyzed directly by GC. However, GC-MS can be employed through specialized techniques that convert the analyte into a volatile form.

Pyrolysis-GC-MS (Py-GC-MS): This is the most direct approach for analyzing quaternary ammonium salts by GC. csic.esifremer.fr In this technique, the sample is rapidly heated to a high temperature in the GC injector port, causing thermal degradation (pyrolysis) into smaller, volatile fragments. For a quaternary ammonium compound, this typically results in the formation of a tertiary amine and an alkyl halide. nih.govnih.govresearchgate.net These volatile products are then separated on the GC column and identified by the mass spectrometer. This method allows for the characterization of the cationic structure from its degradation products.

Chemical Derivatization: An alternative, though less common for quaternary amines, is chemical derivatization. This process modifies the analyte to increase its volatility. jfda-online.comyoutube.com While derivatization is highly effective for primary and secondary amines (e.g., through acylation or silylation), its application to permanently charged quaternary amines is not straightforward and pyrolysis remains the more prevalent GC-based approach. nih.govresearchgate.net

Spectroscopic Characterization Techniques for Structural Elucidation and Purity Assessment of Tricyclamol Methosulfate

Spectroscopic methods are essential for the unambiguous confirmation of the chemical structure of Tricyclamol methosulfate and for assessing its purity. researchgate.net

NMR spectroscopy is the most powerful tool for de novo structural elucidation. Both ¹H and ¹³C NMR experiments provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: A ¹H NMR spectrum of Tricyclamol would reveal distinct signals for each type of proton. Key expected signals include those for the aromatic protons of the phenyl ring, the aliphatic protons of the two alicyclic rings, the methine proton at the chiral center, the hydroxyl proton, and the protons of the N-methyl and N-ethyl groups. The chemical shift, integration (proton count), and multiplicity (splitting pattern) of each signal are used to assign the structure. nih.gov

¹³C NMR: A ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule, including the quaternary carbon of the ammonium group and the carbons of the phenyl, cyclohexyl, and pyrrolidinyl rings. nih.gov

A table of expected NMR chemical shift regions for Tricyclamol is provided below.

| Proton/Carbon Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Aromatic (Phenyl) | 7.2 - 7.5 | 125 - 145 |

| Cyclohexyl (CH, CH₂) | 1.0 - 2.5 | 25 - 50 |

| Pyrrolidinyl (CH₂) | 2.8 - 3.8 | 45 - 65 |

| N-CH₃, N-CH₂CH₃ | 3.0 - 3.5 | 40 - 55 |

| Hydroxyl (OH) | Variable (depends on solvent) | - |

| Quaternary C (C-OH) | - | 70 - 85 |

IR and UV-Vis spectroscopy are complementary techniques used to identify functional groups and conjugated systems.

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule. youtube.com An IR spectrum of Tricyclamol methosulfate would display characteristic absorption bands confirming the presence of key functional groups. The most prominent bands would be the broad O-H stretch from the hydroxyl group, C-H stretches from the aromatic and aliphatic rings, and C-O and C-N stretching vibrations. gelest.comresearchgate.net The spectrum of the methosulfate anion would also be present.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to analyze molecules containing chromophores (light-absorbing groups). The phenyl ring in Tricyclamol acts as a chromophore, resulting in characteristic absorption in the UV region (typically around 250-270 nm). This property is highly useful for quantitative analysis using HPLC-UV and for assessing purity, as the presence of impurities with different chromophores could be detected.

The table below lists the expected IR absorption frequencies for the key functional groups in Tricyclamol.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (O-H) | Stretch, broad | 3200 - 3600 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Alcohol C-O | Stretch | 1050 - 1200 |

| Amine C-N | Stretch | 1020 - 1250 |

Electrochemical Methods for Tricyclamol Methosulfate Detection and Redox Behavior

Electrochemical methods offer a powerful alternative to traditional chromatographic and spectroscopic techniques for the analysis of electroactive species. These methods are often characterized by high sensitivity, rapid analysis times, and cost-effective instrumentation. libretexts.org While specific research on the electrochemical behavior of tricyclamol methosulfate is not extensively documented in publicly available literature, its chemical structure as a quaternary ammonium salt suggests potential for electrochemical detection. nih.gov

Quaternary ammonium compounds can be challenging for direct analysis by some methods due to their charge and potential for high hydrophilicity. sielc.com However, electrochemical techniques such as voltammetry can be adept at analyzing such molecules. nih.gov For instance, the electrochemical behavior of the anticholinergic agent oxybutynin (B1027) chloride has been investigated using cyclic voltammetry, differential pulse cathodic adsorptive stripping voltammetry (DPCAdSV), and square-wave cathodic adsorptive stripping voltammetry (SWCAdSV). nih.gov These studies revealed that the drug exhibited a two-electron reduction wave, which was exploited for its quantification. nih.gov

Theoretically, tricyclamol methosulfate, containing a quaternary nitrogen and various organic functionalities, could be susceptible to electrochemical reduction or oxidation under specific conditions. The first step in the reduction of quaternary ammonium cations often involves the fragmentation of the cation into a tertiary amine and a radical. nih.gov The specific redox potential would be influenced by the molecular structure and the nature of the electrode material and supporting electrolyte used. nih.gov

The development of an electrochemical sensor for tricyclamol methosulfate would likely involve the optimization of several key parameters, including the pH of the supporting electrolyte, the choice of electrode material (e.g., glassy carbon, mercury-based, or chemically modified electrodes), and the voltammetric waveform (e.g., linear sweep, differential pulse, or square wave). The goal would be to achieve a well-defined and reproducible electrochemical signal that is proportional to the concentration of tricyclamol methosulfate.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Tricyclamol Methosulfate Analogues

Computational Chemistry Approaches to Elucidate Receptor Binding Modes of Tricyclamol Methosulfate

Computational chemistry provides powerful tools to model the interaction between ligands like tricyclamol and their receptor targets at an atomic level. Given the high homology among the five muscarinic receptor subtypes (M1-M5), achieving subtype selectivity is a major goal in drug design. nih.gov Computational methods are instrumental in identifying subtle differences in the receptor binding pockets that can be exploited to achieve this selectivity.

Molecular docking is a primary technique used to predict the preferred orientation and conformation, or "binding mode," of a ligand when bound to a receptor. nih.gov For tricyclamol, docking simulations would be performed using the crystal structures of muscarinic receptors, such as the M2 and M3 subtypes. nih.gov These studies help visualize how the tricyclic scaffold and the quaternary ammonium (B1175870) group of tricyclamol fit into the orthosteric binding site—the same site where the endogenous ligand, acetylcholine (B1216132), binds. nih.govmhmedical.com A critical aspect of this research is exploiting differences between receptor subtypes. For instance, a key difference between the M2 and M3 receptor binding pockets is a single amino acid variation (leucine in M3 vs. phenylalanine in M2), which can be leveraged to design M3-selective antagonists. nih.gov Computational models can predict how modifications to the tricyclamol structure might interact differently with these specific residues, guiding the design of more selective compounds. nih.gov

Beyond static docking, molecular dynamics (MD) simulations can provide insights into the dynamic nature of the ligand-receptor complex over time. These simulations can help assess the stability of predicted binding modes and calculate binding free energies, offering a more quantitative prediction of a ligand's affinity. nih.gov Such computational predictions are invaluable for prioritizing which novel analogues to synthesize and test, thereby streamlining the drug discovery process.

Design and Synthesis of Tricyclamol Methosulfate Analogues for SAR Profiling

The design and synthesis of analogues are at the heart of SAR studies. Based on computational hypotheses and known SAR for other muscarinic antagonists, medicinal chemists systematically modify the tricyclamol structure. nih.govnih.gov The core structure of a muscarinic antagonist typically includes a cationic head (the quaternary ammonium group in tricyclamol), an ester linkage, and bulky, hydrophobic groups. jove.com

SAR exploration for tricyclamol analogues would involve several strategies:

Modification of the Hydrophobic Scaffold: The tricyclic system is a key contributor to the hydrophobic interactions within the receptor pocket. Analogues with different ring sizes or substitutions on the carbocyclic rings would be synthesized to probe the spatial and electronic requirements of the binding site. researchgate.net

Alteration of the Ester Group: The ester functionality is a classic feature of many muscarinic antagonists, mimicking the ester in acetylcholine. Replacing it with bioisosteres, such as amides or ethers, can influence binding affinity and metabolic stability.

Variation of the Quaternary Ammonium Substituents: The substituents on the nitrogen atom are crucial. The positively charged nitrogen engages in a key ionic interaction with a conserved aspartate residue in the binding pocket of muscarinic receptors. Altering the alkyl groups (e.g., methyl, ethyl) on the nitrogen can fine-tune the fit and orientation of the entire molecule.

The following interactive table represents hypothetical data from an SAR study on tricyclamol analogues, illustrating how structural changes can impact binding affinity for the M3 muscarinic receptor.

| Compound | R1 Group | R2 Group | M3 Receptor Binding Affinity (Ki, nM) |

| Tricyclamol | -H | Methyl | 1.2 |

| Analogue 1 | -F | Methyl | 0.8 |

| Analogue 2 | -OH | Methyl | 5.6 |

| Analogue 3 | -H | Ethyl | 3.4 |

| Analogue 4 | -H | Propyl | 10.1 |

This table is for illustrative purposes and contains hypothetical data.

Pharmacophore Modeling and Ligand-Based Drug Design Inspired by Tricyclamol Methosulfate

In the absence of a receptor crystal structure, or as a complementary approach, ligand-based methods like pharmacophore modeling are employed. nih.gov A pharmacophore model is a three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect.

For muscarinic antagonists, a typical pharmacophore model, inspired by tricyclamol and other compounds like atropine (B194438), would include: jove.com

A cationic/ionizable feature, representing the quaternary ammonium group.

One or more hydrophobic features, corresponding to the bulky tricyclic system.

A hydrogen bond acceptor, representing the ester carbonyl oxygen.

This model is generated by superimposing the structures of several active antagonists and identifying their common chemical features. Once developed, the pharmacophore model can be used to screen virtual libraries of compounds to identify new molecules that fit the model and are therefore likely to be active muscarinic antagonists. It also serves as a blueprint for designing new analogues, ensuring that proposed modifications retain the key features necessary for receptor binding.

Exploration of Stereochemical Influences on the Biological Activity of Tricyclamol Methosulfate and its Derivatives

Stereochemistry is a critical factor in the biological activity of many drugs, as biological macromolecules like receptors are themselves chiral. nih.govnih.gov Tricyclamol possesses a chiral center, meaning it exists as a pair of non-superimposable mirror images called enantiomers. It is well-established in pharmacology that enantiomers of a drug can have significantly different potencies and even different pharmacological effects. nih.gov For instance, the naturally occurring l-isomer of hyoscyamine (B1674123) (a component of racemic atropine) is significantly more potent as a muscarinic antagonist than its d-isomer. jove.com

Therefore, a crucial aspect of SAR studies for tricyclamol is the investigation of its individual enantiomers. This requires the separation of the racemic mixture, which is typically achieved using chiral separation techniques like high-performance liquid chromatography (HPLC) or capillary electrophoresis (CE) with a chiral stationary phase or a chiral selector. wvu.eduresearchgate.netgoogle.com

Once separated, each enantiomer is tested independently for its biological activity. It is highly probable that one enantiomer (the eutomer) will exhibit significantly higher affinity for muscarinic receptors than the other (the distomer). This difference in activity arises because one enantiomer will have the correct three-dimensional arrangement of its functional groups to optimally interact with the chiral binding site of the receptor, while the other will not. wvu.edu Understanding these stereochemical requirements is essential for developing more potent and specific therapeutic agents.

Emerging Research Paradigms and Future Perspectives for Tricyclamol Methosulfate Investigation

Integration of Omics Technologies in Understanding Tricyclamol Methosulfate’s Biological Impact

The primary action of Tricyclamol methosulfate is the competitive antagonism of acetylcholine (B1216132) at muscarinic receptors. While its immediate pharmacological effect is understood, the broader downstream biological impact remains largely uncharacterized. Omics technologies—genomics, transcriptomics, proteomics, and metabolomics—offer a powerful, unbiased approach to map the comprehensive cellular and systemic responses to this compound.

Transcriptomics: RNA sequencing (RNA-Seq) could be employed in relevant cell lines (e.g., smooth muscle cells, salivary gland cells) or animal tissues following exposure to Tricyclamol methosulfate. This would reveal the full spectrum of gene expression changes induced by muscarinic receptor blockade, potentially identifying novel signaling pathways and compensatory mechanisms that are activated or suppressed.

Proteomics: Using techniques like mass spectrometry, researchers could quantify changes in the proteome of target tissues. This would provide a functional snapshot of the cellular response, identifying alterations in protein expression, post-translational modifications, and protein-protein interactions that are downstream of receptor antagonism.

Metabolomics: By analyzing the profile of small-molecule metabolites, metabolomics can uncover shifts in cellular metabolism resulting from cholinergic blockade. This could be particularly insightful in understanding the energetic and biosynthetic consequences in highly active tissues like the gastrointestinal tract.

The integration of these omics datasets would provide a multi-layered understanding of Tricyclamol methosulfate's mechanism of action, moving beyond a simple receptor-antagonist model to a holistic view of its biological influence.

Table 1: Potential Omics-Based Research Questions for Tricyclamol Methosulfate

| Omics Technology | Research Question | Potential Findings | Example Analytes |

| Transcriptomics | Which genes are differentially regulated in bladder smooth muscle cells upon muscarinic receptor blockade by Tricyclamol methosulfate? | Identification of compensatory signaling pathways or feedback loops. | mRNA for G-protein subunits, ion channels, cytokines. |

| Proteomics | How does Tricyclamol methosulfate alter the protein profile of salivary gland tissue? | Insights into the mechanisms of reduced secretion beyond receptor antagonism. | Mucin proteins, aquaporins, signaling kinases. |

| Metabolomics | What are the systemic metabolic shifts in plasma following administration of Tricyclamol methosulfate? | Discovery of biomarkers for drug exposure or effect. | Choline, acetylcholine, lipids, amino acids. |

Application of Advanced Preclinical Imaging Modalities for Tricyclamol Methosulfate Distribution Studies

A critical aspect of understanding any drug's effect is knowing where it goes in the body and for how long. As a quaternary ammonium (B1175870) compound, Tricyclamol methosulfate is expected to have limited permeability across the blood-brain barrier. Advanced preclinical imaging techniques can validate and precisely quantify its biodistribution in a non-invasive, longitudinal manner.

To enable imaging, a radiolabeled analog of Tricyclamol methosulfate would need to be synthesized (e.g., with Carbon-11 or Fluorine-18 for Positron Emission Tomography - PET, or a gamma-emitting isotope for Single Photon Emission Computed Tomography - SPECT).

Positron Emission Tomography (PET): PET imaging offers high sensitivity and quantitative accuracy. A PET study with a radiolabeled Tricyclamol methosulfate could provide real-time, dynamic information on its uptake, retention, and clearance from key peripheral organs such as the heart, bladder, gastrointestinal tract, and salivary glands. It could definitively measure the extent, if any, of central nervous system penetration.

Magnetic Resonance Imaging (MRI): While not used for direct tracking, functional MRI (fMRI) or pharmacologic MRI (phMRI) could be used to map the physiological consequences of the drug's action, such as changes in gastrointestinal motility or blood flow in target organs, correlating them with biodistribution data from PET or SPECT.

These advanced imaging studies would provide crucial pharmacokinetic and pharmacodynamic data, essential for refining its use as a research tool. cuni.cz

Table 2: Comparison of Preclinical Imaging Modalities for Tricyclamol Methosulfate Studies

| Imaging Modality | Requirement | Information Provided | Advantages | Limitations |

| PET | Radiolabeled Tricyclamol methosulfate (e.g., with ¹¹C, ¹⁸F). | Quantitative biodistribution, receptor occupancy, pharmacokinetics. | High sensitivity, excellent quantification. | Requires cyclotron and radiochemistry; short half-life of isotopes. |

| SPECT | Radiolabeled Tricyclamol methosulfate (e.g., with ⁹⁹ᵐTc, ¹²³I). | Semi-quantitative biodistribution and clearance. | More widely available than PET, longer-lived isotopes. | Lower resolution and sensitivity than PET. |

| phMRI | None (non-invasive). | Physiological response to the drug (e.g., changes in motility). | High spatial resolution, no radiation exposure. | Indirect measure of drug action, not distribution. |

Translational Research Considerations from Preclinical Findings on Tricyclamol Methosulfate

Translational research aims to bridge the gap between basic scientific discoveries and their potential application. nih.gov For a compound like Tricyclamol methosulfate, this involves carefully considering how preclinical findings can be predictive of its effects. The "bench-to-bedside" approach requires rigorous preclinical study design to ensure the data is meaningful and reliable. nih.gov

Key translational considerations include:

Animal Model Selection: The choice of animal model is paramount. The species and strain must have a cholinergic system physiology that is relevant to the research question. For instance, studies on gastrointestinal effects should use models with comparable gut motility and muscarinic receptor distribution. nih.gov

Biomarker Development: Data from omics studies (Section 7.1) can lead to the discovery of biomarkers. A validated biomarker, such as a specific metabolite or protein in the blood, could serve as a surrogate endpoint in preclinical studies, indicating that the drug has engaged its target and produced a biological response.

Bridging Preclinical and Clinical Gaps: A significant challenge in drug development is the high failure rate of compounds in clinical trials despite promising preclinical data. nih.gov For Tricyclamol methosulfate research, this means meticulously documenting not just efficacy but also the full dose-response relationship and pharmacokinetic profile in animals to better predict its behavior.

A robust translational strategy ensures that preclinical research on Tricyclamol methosulfate is conducted with a clear purpose, maximizing the value and applicability of the findings. nih.gov

Potential for Tricyclamol Methosulfate as a Research Tool in Cholinergic System Investigations

Pharmacological tools are essential for dissecting complex biological systems. nih.gov As a muscarinic antagonist with a quaternary ammonium structure, Tricyclamol methosulfate possesses properties that make it a valuable research tool for specific applications. Conventional cholinergic drugs often lack selectivity, leading to widespread effects. nih.gov

The key feature of Tricyclamol methosulfate is its positive charge, which generally restricts its passage across lipid membranes like the blood-brain barrier. This makes it an excellent tool for:

Isolating Peripheral vs. Central Effects: Researchers can administer Tricyclamol methosulfate systemically to block peripheral muscarinic receptors and observe outcomes, with confidence that central effects are minimal. This allows for the clear delineation of physiological processes governed by the peripheral cholinergic system.

In Vitro Tissue Bath Studies: In isolated organ preparations (e.g., ileum, bladder strips), it can be used to establish the role of muscarinic receptors in tissue contractility or secretion by competitively blocking the effects of cholinergic agonists.

Probing Cholinergic Pathways: Its use can help unravel the function of cholinergic signaling in various physiological and pathological contexts. nih.gov For example, it could be used to investigate the role of peripheral cholinergic activity in inflammation or metabolic regulation.

While newer, more sophisticated tools like light-activated photoswitchable ligands are being developed to offer greater spatiotemporal control, classical antagonists like Tricyclamol methosulfate remain fundamental for foundational pharmacological research. unimi.it

Sustainable Synthesis and Green Chemistry Principles in Tricyclamol Methosulfate Production Research

The pharmaceutical industry is increasingly adopting green chemistry principles to reduce its environmental footprint. jddhs.com The synthesis of Tricyclamol methosulfate, like many active pharmaceutical ingredients (APIs), traditionally involves multi-step processes that may use hazardous solvents and generate significant waste. nih.gov Research into more sustainable synthetic routes is a key future direction.

Green chemistry focuses on several core principles applicable to Tricyclamol methosulfate production:

Use of Greener Solvents: Traditional syntheses of similar compounds often use polar aprotic solvents like DMF or DMSO. Research could focus on replacing these with safer, biodegradable alternatives like Cyrene™, which is derived from cellulose. nih.gov

Energy Efficiency: Exploring energy-efficient synthesis techniques, such as microwave-assisted synthesis or mechanochemistry, can dramatically reduce reaction times and energy consumption compared to conventional heating methods. jddhs.comnih.gov Mechanochemistry, which involves inducing reactions by mechanical force, can also minimize or eliminate the need for solvents. researchgate.net

Waste Reduction: The final step in synthesizing Tricyclamol methosulfate involves a quaternization reaction. Atom-economical approaches to this and preceding steps would be a primary goal, ensuring that the maximum number of atoms from the reactants are incorporated into the final product, thus minimizing byproducts. nih.gov

Renewable Feedstocks: While more challenging, long-term research could investigate the use of bio-derived starting materials for parts of the molecular scaffold, aligning with the principle of using renewable rather than depleting feedstocks. researchgate.net

Applying these principles would not only make the production of Tricyclamol methosulfate for research purposes more environmentally friendly but also more efficient and cost-effective.

Table 3: Comparison of Traditional vs. Green Chemistry Approaches in Pharmaceutical Synthesis

| Principle | Traditional Approach | Potential Green Chemistry Alternative | Benefit |

| Solvent Use | Use of Dimethylformamide (DMF), Dichloromethane (DCM). | Use of water, ethanol, or biodegradable solvents like Cyrene™. nih.gov | Reduced toxicity and environmental persistence. |

| Energy Input | Prolonged heating with conventional oil baths. | Microwave-assisted synthesis, ultrasound, or mechanochemistry. nih.gov | Drastically reduced reaction times and energy consumption. |

| Catalysis | Use of stoichiometric reagents. | Development of recyclable heterogeneous or biocatalysts. | Reduced waste, easier product purification. |

| Waste Generation | Low atom economy, generation of toxic byproducts. | Designing synthetic routes with high atom economy. | Minimized waste, improved resource efficiency. |

Q & A

Q. What ethical guidelines apply to in vivo studies of Tricyclamol methosulfate?

- Methodological Answer : Follow ARRIVE 2.0 guidelines for animal studies: justify sample sizes via power analysis, report anesthesia protocols, and include humane endpoints. For pharmacokinetic studies, detail blood sampling frequency and analgesia administration. Obtain ethics committee approval ID in the manuscript .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.